2-Diethylaminoethyl hexanoate
Overview
Description
2-Diethylaminoethyl hexanoate is a chemical compound known for its role as a plant growth regulator. It is used to enhance crop yields and improve resistance to infections. The compound is not expected to be environmentally persistent and has low oral mammalian toxicity .
Mechanism of Action
Target of Action
2-Diethylaminoethyl hexanoate, also known as DA-6, is primarily used as a plant growth regulator . It is known to stimulate the regeneration of adventitious buds , thereby playing a crucial role in plant growth and development.
Result of Action
The primary result of this compound’s action is the promotion of plant growth. It has been reported to increase crop yields and enhance plants’ resistance to infections . By potentially influencing energy production and utilization within the plant, it may also enhance the plant’s stress resistance and overall health .
Biochemical Analysis
Biochemical Properties
2-Diethylaminoethyl hexanoate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to improve nitrogen metabolism in plants by regulating the content of nucleic acid and protein, and the activity of antioxidant enzymes . The nature of these interactions involves the modulation of enzyme activities and the enhancement of biochemical processes that promote plant growth .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It influences cell function by enhancing photosynthesis and modulating oxygen metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism, thereby promoting the growth and improving the stress resistance of plants .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activities and gene expression. It enhances the activities of antioxidant enzymes and promotes the synthesis of nucleic acids and proteins . These actions contribute to its effects at the molecular level, leading to improved plant growth and stress resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s impact on plant growth and selenium uptake increases when the concentration is not higher than 20 mg/L . These effects decrease when the concentration exceeds this threshold . This indicates that this compound has a certain degree of stability and does not degrade rapidly in the environment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It enhances nitrogen metabolism in plants and promotes the synthesis of nucleic acids and proteins . It also interacts with enzymes involved in these pathways, leading to increased enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diethylaminoethyl hexanoate typically involves the esterification of hexanoic acid with 2-diethylaminoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Diethylaminoethyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hexanoic acid and diethylaminoethanol.
Reduction: 2-Diethylaminoethyl hexanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-Diethylaminoethyl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant physiology, including growth regulation and stress resistance.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enhancing drug delivery systems.
Industry: It is used in agriculture to improve crop yields and resistance to environmental stressors
Comparison with Similar Compounds
- 2-Diethylaminoethyl butanoate
- 2-Diethylaminoethyl octanoate
- 2-Diethylaminoethyl decanoate
Comparison: 2-Diethylaminoethyl hexanoate is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a plant growth regulator. Compared to its analogs, it offers a better combination of solubility and efficacy in enhancing crop yields and stress resistance .
Properties
IUPAC Name |
2-(diethylamino)ethyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJVYPRKAWFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564151 | |
Record name | 2-(Diethylamino)ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10369-83-2 | |
Record name | Diethyl aminoethyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10369-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethylamino)ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 2-(diethylamino)ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Diethylaminoethyl Hexanoate influence plant growth under salt stress?
A1: Research suggests that this compound can mitigate the negative effects of salt stress in rice seedlings. [, ] When applied as a foliar spray, it appears to enhance the plant's antioxidant system, leading to increased activity of antioxidant enzymes and higher levels of osmoregulatory substances. [] This, in turn, helps to reduce the accumulation of reactive oxygen species (ROS) like malondialdehyde, hydrogen peroxide, and superoxide anions, which are known to damage plant cells under stress conditions. [] Additionally, this compound treatment has been linked to positive changes in endogenous hormone levels, including increased gibberellic acid (GA3), jasmonic acid (JA), indole-3-acetic acid (IAA), salicylic acid (SA), and zeatin riboside (ZR), while decreasing abscisic acid (ABA) levels. [] These hormonal shifts likely contribute to the observed improvement in growth and stress tolerance.
Q2: Has this compound been detected as a residue in food products?
A2: Yes, analytical methods have been developed to detect this compound residues in various fruits. [] A study utilizing a modified QuEChERS method combined with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) found this compound present in some fruit samples. [] This highlights the importance of monitoring for potential residues in food products to ensure consumer safety and regulatory compliance.
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